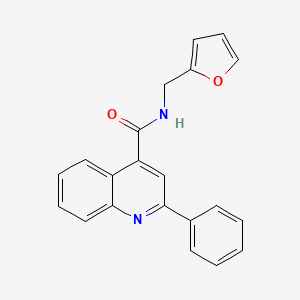

![molecular formula C12H28Cl2N2O B4631434 2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)

2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride

説明

Synthesis Analysis The synthesis of compounds similar to 2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride often involves multi-step organic reactions, where specific functionalities are introduced or modified to achieve the target molecule. While the specific synthesis route for this compound is not detailed in available literature, synthesis approaches for related amino alcohols suggest methodologies like ring opening of epoxides with amines, or aminomethylation reactions to introduce the amino alcohol functionality. These methods provide a framework for the synthesis of complex molecules, including variations in the cyclohexyl and ethylamino components through targeted organic synthesis strategies (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Molecular Structure Analysis Molecular structure analysis of amino alcohol compounds reveals that these molecules can adopt various conformations due to the flexibility of the alkyl chains and the cyclohexyl ring. The presence of amino and alcohol functionalities introduces the potential for hydrogen bonding, which can influence the molecular conformation and intermolecular interactions in the solid state. X-ray crystallography studies of related structures provide insights into the spatial arrangement of atoms, revealing configurations that maximize stability through intramolecular hydrogen bonds and other non-covalent interactions (Hakimi, Mardani, Moeini, Mohr, & Fernandes, 2014).

Chemical Reactions and Properties Amino alcohols like this compound participate in a variety of chemical reactions, reflecting their versatile functionality. They can act as ligands in complexation reactions, forming stable complexes with various metal ions, which is of interest in coordination chemistry and catalysis. The reactivity of the amino and alcohol groups also allows for their involvement in the synthesis of heterocyclic compounds and as intermediates in the preparation of pharmacologically active molecules (Hakimi et al., 2014).

科学的研究の応用

Anticancer Agent Development

Research has identified compounds structurally related to "2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride" that have shown promising anticancer properties. For example, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) was found to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts. This compound caused cleavage of several caspases and poly(ADP-ribose) polymerase, and release of cytochrome c in cancer cells, suggesting potential as a new anticancer agent (Wu et al., 2004).

Synthetic Chemistry Innovations

In synthetic chemistry, compounds similar to "this compound" have been utilized in the synthesis of ionic liquids and related structures. The solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of beta-amino alcohols and ionic liquids under environmentally friendly conditions, exemplifies the innovative applications in creating new chemical entities (Fringuelli et al., 2004).

Material Science and Catalysis

Research into the applications of related compounds in material science and catalysis has shown that the presence of oxygen at Pd–Au interface sites can be highly reactive for ethanol dehydrogenation, significantly increasing acetaldehyde production and promoting cross-esterification to produce ethyl acetate. This indicates the potential use of such compounds in catalytic processes for industrial chemical production (Evans et al., 2019).

Photophysical Studies

Photophysical characterisation and photostability studies of compounds with structural similarities have been conducted, revealing insights into the effects of different substituents on the acid-base equilibrium and photostability, which is crucial for developing new photostable NIR probes for various applications (Raju et al., 2016).

特性

IUPAC Name |

2-[3-(cyclohexylmethylamino)propylamino]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O.2ClH/c15-10-9-13-7-4-8-14-11-12-5-2-1-3-6-12;;/h12-15H,1-11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIHRDSFZVUGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCCCNCCO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)

![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)

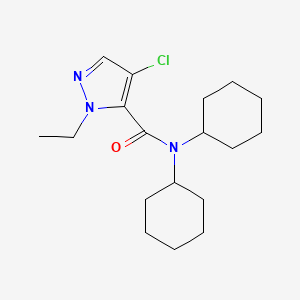

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)

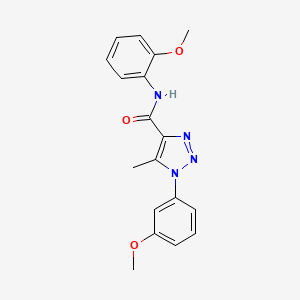

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)

![N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)

![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4631427.png)

![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)

![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)